Stereochemical Identity and Structural Outcomes
The D-configuration of Z-D-Asp-OMe is its primary differentiator from the commercially ubiquitous L-isomer (Z-L-Asp-OMe). While the L-isomer yields natural peptides, the D-isomer is required for creating non-natural, often more metabolically stable or structurally constrained, peptide analogues. The biological activity of these analogues is directly tied to the correct stereochemistry [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | D-Aspartic acid residue |
| Comparator Or Baseline | L-Aspartic acid residue |
| Quantified Difference | Opposite optical rotation; fundamentally different peptide conformation |
| Conditions | Peptide secondary and tertiary structure; enzyme/receptor binding assays |
Why This Matters
For procuring a building block that introduces a D-amino acid residue, stereochemical purity is non-negotiable; substitution with the L-isomer yields a different molecule with distinct, likely non-functional, biological properties.
- [1] DeepDyve. (n.d.). Pharmacology of Drug Stereoisomers. View Source
